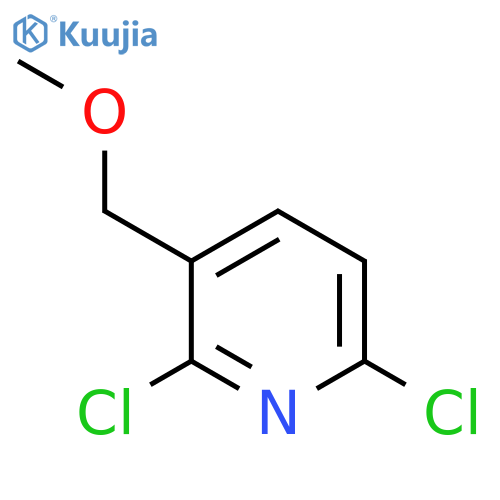Cas no 1330763-31-9 (2,6-Dichloro-3-methoxymethyl-pyridine)

1330763-31-9 structure
商品名:2,6-Dichloro-3-methoxymethyl-pyridine
CAS番号:1330763-31-9
MF:C7H7Cl2NO
メガワット:192.042579889297
MDL:MFCD20230576
CID:4584279
PubChem ID:71306174
2,6-Dichloro-3-methoxymethyl-pyridine 化学的及び物理的性質
名前と識別子
-
- 2,6-DICHLORO-3-METHOXYMETHYL-PYRIDINE
- 2,6-Dichloro-3-(methoxymethyl)pyridine
- SB54486
- AM806091
- W10447
- SCHEMBL15595871
- 1330763-31-9
- CS-0036099
- AKOS027255531
- AS-63324
- DTXSID301284880
- MFCD20230576
- 2,6-Dichloro-3-methoxymethyl-pyridine
-
- MDL: MFCD20230576
- インチ: 1S/C7H7Cl2NO/c1-11-4-5-2-3-6(8)10-7(5)9/h2-3H,4H2,1H3
- InChIKey: ARVOVELGMKVUAT-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC=C(N=1)Cl)COC
計算された属性
- せいみつぶんしりょう: 190.9904692g/mol
- どういたいしつりょう: 190.9904692g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 123
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 22.1
2,6-Dichloro-3-methoxymethyl-pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D762365-1g |
2,6-Dichloro-3-Methoxymethyl-Pyridine |
1330763-31-9 | 95% | 1g |
$475 | 2024-06-06 | |
| Aaron | AR00HTG1-100mg |
2,6-Dichloro-3-Methoxymethyl-Pyridine |
1330763-31-9 | 95% | 100mg |
$129.00 | 2023-12-16 | |
| Aaron | AR00HTG1-500mg |
2,6-Dichloro-3-Methoxymethyl-Pyridine |
1330763-31-9 | 95% | 500mg |
$316.00 | 2023-12-16 | |
| Aaron | AR00HTG1-1g |
2,6-Dichloro-3-Methoxymethyl-Pyridine |
1330763-31-9 | 95% | 1g |
$800.00 | 2025-01-25 | |
| A2B Chem LLC | AI30213-1g |
2,6-Dichloro-3-methoxymethyl-pyridine |
1330763-31-9 | 95% | 1g |
$391.00 | 2024-04-20 | |
| 1PlusChem | 1P00HT7P-2g |
2,6-Dichloro-3-Methoxymethyl-Pyridine |
1330763-31-9 | 95% | 2g |
$683.00 | 2023-12-22 | |
| A2B Chem LLC | AI30213-2g |
2,6-Dichloro-3-methoxymethyl-pyridine |
1330763-31-9 | 95% | 2g |
$651.00 | 2024-04-20 | |
| A2B Chem LLC | AI30213-250mg |
2,6-Dichloro-3-methoxymethyl-pyridine |
1330763-31-9 | 95% | 250mg |
$196.00 | 2024-04-20 | |
| eNovation Chemicals LLC | D762365-2g |
2,6-Dichloro-3-Methoxymethyl-Pyridine |
1330763-31-9 | 95% | 2g |
$775 | 2024-06-06 | |
| Aaron | AR00HTG1-2g |
2,6-Dichloro-3-Methoxymethyl-Pyridine |
1330763-31-9 | 95% | 2g |
$742.00 | 2023-12-16 |
2,6-Dichloro-3-methoxymethyl-pyridine 関連文献
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
3. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
-
Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582
1330763-31-9 (2,6-Dichloro-3-methoxymethyl-pyridine) 関連製品
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
